molecular formula C11H19F3N2O2 B2601098 Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate CAS No. 1042598-29-7

Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Cat. No. B2601098
M. Wt: 268.28
InChI Key: MXYCFUAPIQPQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a tert-butyl group, a carboxylate ester group, and a trifluoromethyl group attached to the diazepane ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the diazepane ring, followed by the introduction of the trifluoromethyl group, the tert-butyl group, and finally the carboxylate ester group. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepane ring, which would likely adopt a puckered conformation due to ring strain. The trifluoromethyl group would add significant electronegativity to the molecule, while the tert-butyl group would add bulkiness. The carboxylate ester group would likely participate in hydrogen bonding and other polar interactions.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The trifluoromethyl group could potentially undergo reactions with nucleophiles. The diazepane ring could potentially undergo ring-opening reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylate ester group could allow for hydrogen bonding. The compound’s melting point, boiling point, solubility, and other properties would need to be determined experimentally.


Scientific Research Applications

Environmental Remediation

Studies have explored the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, highlighting the potential of plasma reactors in decomposing environmental pollutants. Such research underlines the feasibility of advanced oxidation processes for remediating contaminants associated with fuel additives (Hsieh et al., 2011).

Thermophysical Properties

Research on mixtures containing MTBE and other ethers has contributed to understanding their thermophysical properties, which is crucial for industrial applications, including fuel formulations and pollution control (Marsh et al., 1999).

Synthetic Applications

Significant research has been directed towards the synthesis of heterocyclic compounds, where tert-butyl and diazepane derivatives play a crucial role. For instance, the synthesis of 1,4-diazepines and their derivatives has been extensively studied for their biological activities, offering pathways to novel pharmaceuticals and materials (Földesi et al., 2018).

Polymer Membranes in Fuel Additive Purification

The application of polymer membranes for the purification of fuel additives, such as MTBE, showcases the intersection of materials science and environmental engineering. This research area opens up avenues for developing more efficient methods to produce cleaner fuel additives with reduced environmental impact (Pulyalina et al., 2020).

Catalytic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of compounds, a method applicable to the synthesis of chiral molecules, underlines the broad utility of tert-butyl derivatives in facilitating stereoselective chemical reactions. This area of research is pivotal for the pharmaceutical industry, where enantiomerically pure compounds can have vastly different therapeutic effects (Pellissier, 2011).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its physical and chemical properties, determine its reactivity, and explore potential applications. If it’s intended to be a drug, further studies could focus on its pharmacological activity, toxicity, and metabolic stability.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-8(11(12,13)14)15-5-7-16/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYCFUAPIQPQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

CAS RN

1042598-29-7
Record name tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.